Cas no 2247107-27-1 ([5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride)
![[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride structure](https://www.kuujia.com/scimg/cas/2247107-27-1x500.png)
[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- [3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride
- (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- EN300-6493957
- 2247107-27-1
- [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride
- (3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOL-5-YL)METHANAMINE HCL
- AT32079
-
- Inchi: 1S/C6H9F2N3.ClH/c1-11-4(3-9)2-5(10-11)6(7)8;/h2,6H,3,9H2,1H3;1H
- InChI Key: NPIPMHWULWQZFE-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=C(CN)N(C)N=1)F
Computed Properties
- Exact Mass: 197.0531313g/mol
- Monoisotopic Mass: 197.0531313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493957-1.0g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride |
2247107-27-1 | 95.0% | 1.0g |
$943.0 | 2025-03-15 | |
Enamine | EN300-6493957-0.5g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride |
2247107-27-1 | 95.0% | 0.5g |
$735.0 | 2025-03-15 | |
Enamine | EN300-6493957-10.0g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride |
2247107-27-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 | |
Enamine | EN300-6493957-0.1g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride |
2247107-27-1 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
1PlusChem | 1P028KJM-1g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanaminehydrochloride |
2247107-27-1 | 95% | 1g |
$1228.00 | 2024-05-25 | |
Aaron | AR028KRY-50mg |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanaminehydrochloride |
2247107-27-1 | 95% | 50mg |
$325.00 | 2025-02-16 | |
Aaron | AR028KRY-100mg |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanaminehydrochloride |
2247107-27-1 | 95% | 100mg |
$474.00 | 2025-02-16 | |
1PlusChem | 1P028KJM-250mg |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanaminehydrochloride |
2247107-27-1 | 95% | 250mg |
$638.00 | 2024-05-25 | |
1PlusChem | 1P028KJM-10g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanaminehydrochloride |
2247107-27-1 | 95% | 10g |
$5071.00 | 2024-05-25 | |
Aaron | AR028KRY-5g |
[3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanaminehydrochloride |
2247107-27-1 | 95% | 5g |
$3782.00 | 2025-02-16 |
[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride Related Literature
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride
[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride: A Comprehensive Overview
The compound [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride (CAS No. 2247107-27-1) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound is characterized by a pyrazole ring substituted with a difluoromethyl group at position 5 and a methyl group at position 2, along with a methanamine moiety attached to position 3. The hydrochloride salt form further enhances its stability and solubility, making it suitable for various applications.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The difluoromethyl group in this compound introduces unique electronic and steric properties, which can influence its pharmacokinetic profiles and bioavailability. Additionally, the methyl group at position 2 contributes to the overall stability of the molecule while potentially modulating its activity. The methanamine moiety is known to enhance hydrogen bonding capabilities, which can improve the compound's binding affinity to target proteins.
One of the most promising aspects of [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride is its potential as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes and receptors involved in various pathological conditions, such as inflammation, cancer, and neurodegenerative diseases. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory activity by modulating cytokine production and reducing oxidative stress.
In terms of synthesis, the preparation of [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the difluoromethyl group is typically achieved through nucleophilic substitution or coupling reactions, while the formation of the pyrazole ring requires precise control over reaction conditions to ensure high yields and purity.
Another critical area of research involving this compound is its pharmacokinetic profile. Studies have shown that [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride has favorable absorption characteristics, making it an ideal candidate for oral administration. Its bioavailability is further enhanced by the hydrochloride salt form, which improves solubility and reduces gastrointestinal irritation.
The safety profile of this compound has also been evaluated in preclinical studies, with results indicating minimal toxicity at therapeutic doses. This makes it a promising candidate for further clinical development. However, ongoing research is focused on optimizing its pharmacokinetic properties and minimizing potential off-target effects to ensure maximum efficacy and patient safety.
In conclusion, [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride (CAS No. 2247107-27-1) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with its favorable pharmacokinetic properties and diverse biological activities, positions it as a valuable tool in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in addressing unmet medical needs.
2247107-27-1 ([5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride) Related Products
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)




